2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to an acetamide group substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of 3-formylphenol: This can be achieved through the formylation of phenol using reagents such as formaldehyde and a catalyst.
Etherification: The 3-formylphenol is then reacted with chloroacetic acid to form 2-(3-formylphenoxy)acetic acid.
Amidation: Finally, the 2-(3-formylphenoxy)acetic acid is reacted with 4-methylaniline under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: 2-(3-carboxyphenoxy)-N-(4-methylphenyl)acetamide.
Reduction: 2-(3-hydroxymethylphenoxy)-N-(4-methylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the interactions of formyl and acetamide groups with biological molecules.
Mechanism of Action
The mechanism of action of 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the acetamide group can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-formylphenoxy)-N-phenylacetamide: Lacks the 4-methyl group, which may affect its reactivity and interactions.
2-(3-formylphenoxy)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group, which can influence its electronic properties.
Uniqueness
2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide is unique due to the presence of both formyl and acetamide groups, which provide a combination of reactivity and binding capabilities that can be exploited in various applications.
Properties
IUPAC Name |
2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-5-7-14(8-6-12)17-16(19)11-20-15-4-2-3-13(9-15)10-18/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQINQPOACEUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.